molecular formula C15H16O B1590931 1,3-Dimethyl-5-(2-methylphenoxy)benzene CAS No. 196604-20-3

1,3-Dimethyl-5-(2-methylphenoxy)benzene

Cat. No.: B1590931
CAS No.: 196604-20-3
M. Wt: 212.29 g/mol
InChI Key: YCAZRHVXMXMPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-(2-methylphenoxy)benzene is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethyl-5-(2-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAZRHVXMXMPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571513
Record name 1,3-Dimethyl-5-(2-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196604-20-3
Record name 1,3-Dimethyl-5-(2-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 3.1 was repeated, replacing the phenol with 244 mg of 3,5-dimethylphenol (2 mmoles) and the iodobenzene with 383 μl of 2-iodotoluene (3 mmoles), and taking the reaction time to 118 hours.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
383 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Could tunable solvent systems be advantageous for the synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene?

A: Potentially, yes. This compound could likely be synthesized via a palladium-catalyzed C-O coupling reaction similar to the synthesis of o-tolyl-3,5-xylyl ether described in the research. [] Tunable solvent systems, such as the PEG400/1,4-dioxane/water system used in the study, [] could offer benefits for this type of reaction.

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